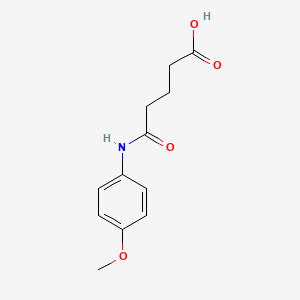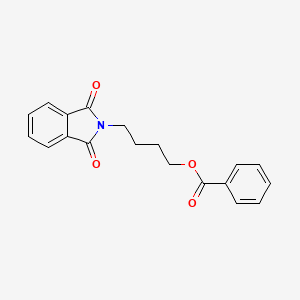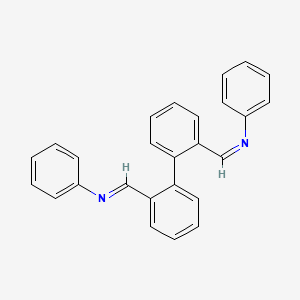
2,5-Dichloro-N-(4-methylbenzylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(4-methylbenzylidene)aniline is an organic compound with the molecular formula C14H11Cl2N It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a benzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(4-methylbenzylidene)aniline typically involves the condensation reaction between 2,5-dichloroaniline and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
2,5-Dichloro-N-(4-methylbenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the aniline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,5-dichloro-N-(4-methylbenzyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dichloro-N-(4-methylbenzylidene)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-N-(4-methylbenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-N-(4-methylbenzylidene)aniline
- 3,4-Dichloro-N-(4-methylbenzylidene)aniline
- 2,5-Dichloro-N-(2,4-dichlorobenzylidene)aniline
- 2,5-Dichloro-N-(2,5-dimethoxybenzylidene)aniline
Uniqueness
2,5-Dichloro-N-(4-methylbenzylidene)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
73256-37-8 |
|---|---|
分子式 |
C14H11Cl2N |
分子量 |
264.1 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-2-4-11(5-3-10)9-17-14-8-12(15)6-7-13(14)16/h2-9H,1H3 |
InChIキー |
KAHPEQDXZGHVQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


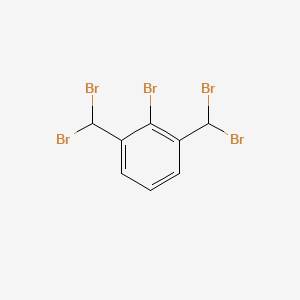
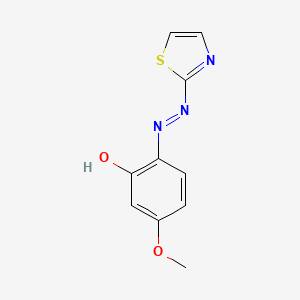



![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)

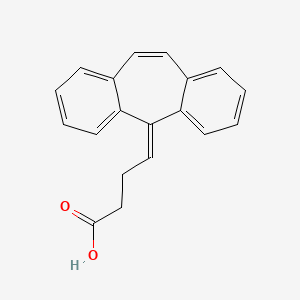
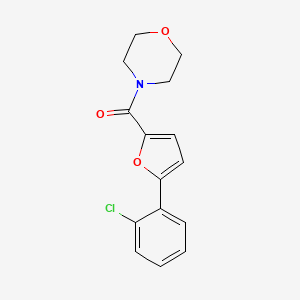

![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)
